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Compound of Interest

Compound Name: (R)-Binapine

Cat. No.: B15088306 Get Quote

(R)-BINAP ((R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a chiral phosphine ligand of

paramount importance in asymmetric catalysis, enabling the synthesis of enantiomerically pure

compounds crucial for the pharmaceutical and agrochemical industries.[1] Its unique C₂-

symmetric, atropisomeric binaphthyl backbone creates a well-defined chiral environment when

coordinated to a metal center, thereby dictating the stereochemical outcome of a wide range of

chemical transformations.[1] A thorough spectroscopic characterization of (R)-BINAP is

fundamental for confirming its identity, purity, and structural integrity. This guide provides a

comprehensive overview of the key spectroscopic techniques used to characterize (R)-BINAP,

complete with tabulated data, detailed experimental protocols, and a visual workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of (R)-BINAP

in solution. ¹H, ¹³C, and ³¹P NMR spectra provide detailed information about the chemical

environment of the hydrogen, carbon, and phosphorus atoms, respectively.

Quantitative NMR Data
The following tables summarize the characteristic chemical shifts (δ) for (R)-BINAP, typically

recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal

standard.[2][3]

Table 1: ¹H NMR Spectroscopic Data for (R)-BINAP in CDCl₃
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Chemical Shift (δ, ppm) Multiplicity Assignment

7.89 d Ar-H

7.83 d Ar-H

7.46 ddd Ar-H

7.34 ddd Ar-H

7.18 - 7.04 m Ar-H

6.91 ddd Ar-H

6.83 d Ar-H

Source: Organic Syntheses Procedure.[3]

Table 2: ¹³C NMR Spectroscopic Data for (R)-BINAP in CDCl₃

Chemical Shift (δ, ppm)

145.4, 145.1

138.0, 137.5, 137.4

135.6, 135.5

134.3, 134.2, 134.1

133.5, 133.4, 133.2, 133.0, 132.9, 132.8

130.5

128.4, 128.1, 128.0

127.7, 127.5

126.5

125.7

Source: Organic Syntheses Procedure.[3]
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Table 3: ³¹P NMR Spectroscopic Data for (R)-BINAP in CDCl₃

Chemical Shift (δ, ppm)

-14.9

Source: Organic Syntheses Procedure.[3] The phosphorus nucleus of (R)-BINAP typically

appears as a sharp singlet in the ³¹P NMR spectrum.[3][4]

Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of (R)-BINAP in 0.5-0.7 mL of

deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]

Data Acquisition:

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

Acquire a ¹H NMR spectrum using a standard pulse sequence.

Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify

the spectrum.

Acquire a ³¹P NMR spectrum, also typically with proton decoupling.[5]

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the resulting spectra.

Reference the spectra using the residual solvent peak for ¹H and ¹³C NMR (CDCl₃: δ =

7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C) or an external standard (e.g., 85% H₃PO₄) for ³¹P

NMR.[5]

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. For (R)-BINAP, the IR spectrum is characterized by

vibrations of the aromatic C-H and C-C bonds, as well as the P-C bonds.

Quantitative IR Data
Table 4: Characteristic IR Absorption Bands for (R)-BINAP

Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~1580 Medium Aromatic C=C stretch

~1480 Strong Aromatic C=C stretch

~1433 Strong P-Ph stretch

~1090 Medium

Source: Organic Syntheses Procedure[3], Supporting Information for Chiral metal nanoparticles

encapsulated by chiral phosphine cavitand with tetrakis-BINAP moiety.[4]

Experimental Protocol for FT-IR Spectroscopy (KBr
Pellet Method)

Sample Preparation:

Thoroughly grind a small amount (1-2 mg) of (R)-BINAP with approximately 100-200 mg of

dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.
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Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

UV-Visible (UV-Vis) and Circular Dichroism (CD)
Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Due to its chiral nature, (R)-BINAP also exhibits a circular dichroism (CD) spectrum, which

measures the differential absorption of left and right circularly polarized light. This technique is

particularly sensitive to the molecule's three-dimensional structure.

Quantitative UV-Vis and CD Data
The UV-Vis spectrum of (R)-BINAP in acetonitrile shows an absorption maximum at 223 nm.[6]

The CD spectrum provides more detailed structural information and is a key indicator of the

enantiomeric purity and conformation in solution.[7][8]

Table 5: UV-Vis Absorption Data for (R)-BINAP in Acetonitrile

λmax (nm) Molar Absorptivity (ε)

223 9800

Source: PhotochemCAD.[6]

Experimental Protocol for UV-Vis and CD Spectroscopy
Sample Preparation:

Prepare a dilute solution of (R)-BINAP in a UV-transparent solvent, such as acetonitrile or

chloroform. The concentration should be adjusted to yield an absorbance within the linear

range of the instrument (typically 0.1-1.0 AU).
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Instrumentation: Use a dual-beam UV-Vis spectrophotometer and a CD spectropolarimeter.

Data Acquisition:

For UV-Vis, record a baseline spectrum with the cuvette filled with the pure solvent. Then,

record the spectrum of the sample solution over the desired wavelength range (e.g., 200-

400 nm).

For CD, place the sample cuvette in the spectropolarimeter and acquire the CD spectrum

over a similar wavelength range.

Data Processing: The instrument software will process the raw data to provide the final

absorption or CD spectrum.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and

elemental composition of a compound.

Quantitative MS Data
The exact mass of (R)-BINAP can be determined using high-resolution mass spectrometry

(HRMS).

Table 6: Mass Spectrometry Data for (R)-BINAP

Ion Calculated m/z

[M+H]⁺ 623.2058

Source: Organic Syntheses Procedure.[3]

Experimental Protocol for Mass Spectrometry
Sample Preparation: Dissolve a small amount of (R)-BINAP in a suitable solvent (e.g.,

dichloromethane or methanol).
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Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source,

such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).[3]

Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum

in the desired mass range.

Data Analysis: Determine the molecular weight from the mass-to-charge ratio (m/z) of the

molecular ion peak.

Spectroscopic Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of (R)-BINAP.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Conclusion

(R)-BINAP Sample

Dissolve in CDCl3 Prepare KBr Pellet Dissolve in Acetonitrile Dissolve in Solvent

NMR Spectroscopy
(¹H, ¹³C, ³¹P) FT-IR Spectroscopy UV-Vis & CD Spectroscopy Mass Spectrometry

Chemical Shifts,
Coupling Constants Vibrational Frequencies Absorption Maxima,

Cotton Effects
Molecular Weight,

Elemental Composition

Structural Confirmation
& Purity Assessment
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of (R)-BINAP.

This comprehensive spectroscopic approach ensures the unambiguous identification and

quality assessment of (R)-BINAP, which is critical for its successful application in asymmetric

catalysis and the development of new synthetic methodologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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